molecular formula C9H13N5S4 B14293234 Ethanedithioamide;pyridine CAS No. 114590-36-2

Ethanedithioamide;pyridine

Cat. No.: B14293234
CAS No.: 114590-36-2
M. Wt: 319.5 g/mol
InChI Key: STRSHFYQZNUUST-UHFFFAOYSA-N
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Description

Ethanedithioamide (C₂H₄N₂S₂) is an organosulfur compound characterized by two thioamide (-C(S)NH₂) groups bonded to an ethylene backbone. It exhibits notable thermal stability, with a reported thermal value of 20.8 (unit unspecified, likely related to enthalpy or conductivity) in its crystalline form . Its structure enables coordination chemistry applications, particularly in metal-organic frameworks (MOFs) and ligand design.

Pyridine (C₅H₅N) is a six-membered heterocyclic aromatic compound with a lone-pair-bearing nitrogen atom. It is a versatile ligand in coordination chemistry and a precursor to pharmaceuticals, agrochemicals, and specialty chemicals. Pyridine derivatives, such as 2-amino-6-(trifluoromethyl)pyridine, dominate niche markets, with projected growth driven by pharmaceutical and agrochemical demand .

Properties

CAS No.

114590-36-2

Molecular Formula

C9H13N5S4

Molecular Weight

319.5 g/mol

IUPAC Name

ethanedithioamide;pyridine

InChI

InChI=1S/C5H5N.2C2H4N2S2/c1-2-4-6-5-3-1;2*3-1(5)2(4)6/h1-5H;2*(H2,3,5)(H2,4,6)

InChI Key

STRSHFYQZNUUST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(=S)(C(=S)N)N.C(=S)(C(=S)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedithioamide;pyridine can be achieved through various methods. One common approach involves the condensation of ethanedithioamide with pyridine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide;pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethanedithioamide;pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanedithioamide;pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethanedithioamide vs. Ethanediamine and Ethanediol

Ethanedithioamide differs structurally from 1,2-ethanediamine (NH₂CH₂CH₂NH₂) and 1,2-ethanediol (HOCH₂CH₂OH) in functional groups and reactivity:

  • Thermal Stability : Ethanedithioamide (20.8) has lower thermal values compared to ethanediol (455.3 in liquid phase), suggesting reduced thermal conductivity or stability .
  • Coordination Capacity : Unlike ethanediamine (a bidentate ligand), ethanedithioamide’s thioamide groups can act as soft Lewis bases, favoring interactions with transition metals like copper(II) .

Pyridine vs. Other Heterocycles

Pyridine’s aromaticity and lone-pair nitrogen distinguish it from non-aromatic amines (e.g., piperidine) and other heterocycles (e.g., pyrrole). Its weak basicity (pKₐ ~5.2) contrasts with pyrrole’s weaker basicity (pKₐ ~17), influencing ligand behavior in metal complexes .

Coordination Chemistry

Pyridine in Copper Complexes

Pyridine ligands in trans-[Cu(SCN)₂(XPy)₂(MeOH)ₓ] complexes adopt square-planar (D4h symmetry) geometries around Cu(II), typical for Jahn-Teller distorted octahedral systems. Thiocyanate (SCN⁻) and pyridine synergize to stabilize these structures, with SCN⁻ acting as a bridging ligand .

Ethanedithioamide Derivatives

N-(Pyridin-2-yl)ethanethioamide (CAS 38912-40-2) combines pyridine and ethanedithioamide functionalities. Its molecular structure (C₇H₈N₂S) includes a pyridinyl group bonded to a thioamide, enabling dual coordination modes. This contrasts with pure pyridine or ethanedithioamide ligands, offering enhanced metal-binding versatility .

Physicochemical Properties

Thermal and Spectroscopic Data

Compound State Thermal Value Key IR Peaks (cm⁻¹)
Ethanedithioamide c 20.8 ν(C=S) ~1050–1250
1,2-Ethanediamine lq 63.0 ν(N-H) ~3300
trans-[Cu(SCN)₂(XPy)₂] solid N/A ν(SCN) ~2060–2100


Ethanedithioamide’s IR spectrum shows distinct C=S stretching vibrations (~1050–1250 cm⁻¹), whereas copper thiocyanate pyridine complexes exhibit SCN⁻ stretches (~2060–2100 cm⁻¹) .

Pyridine Derivatives

The global pyridine market is projected to grow at 4.5% CAGR (2025–2031), driven by demand for 2-amino-6-(trifluoromethyl)pyridine (pharmaceutical intermediates) and vinylpyridine (polymers) .

Derivative 2024 Market Value (US$ Million)
2-Amino-6-(trifluoromethyl)pyridine 85.2
Pyridine (general) 520.0

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